molecular formula C11H14O2 B14174865 (1e)-1-(Furan-2-yl)-4,4-dimethylpent-1-en-3-one CAS No. 34204-47-2

(1e)-1-(Furan-2-yl)-4,4-dimethylpent-1-en-3-one

Cat. No.: B14174865
CAS No.: 34204-47-2
M. Wt: 178.23 g/mol
InChI Key: YPEFKYSIXHJJHH-VOTSOKGWSA-N
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Description

(1e)-1-(Furan-2-yl)-4,4-dimethylpent-1-en-3-one is an organic compound that belongs to the class of furan derivatives Furan derivatives are known for their aromatic properties and are widely used in various chemical and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1e)-1-(Furan-2-yl)-4,4-dimethylpent-1-en-3-one typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method is the aldol condensation reaction, where furan-2-carbaldehyde reacts with 4,4-dimethylpentan-2-one in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1e)-1-(Furan-2-yl)-4,4-dimethylpent-1-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1e)-1-(Furan-2-yl)-4,4-dimethylpent-1-en-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1e)-1-(Furan-2-yl)-4,4-dimethylpent-1-en-3-one involves its interaction with specific molecular targets and pathways. The furan ring can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s effects are mediated through its ability to form covalent bonds with target proteins or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1e)-1-(Furan-2-yl)-4,4-dimethylpent-1-en-3-one is unique due to its specific structure, which combines a furan ring with a pentenone moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other furan derivatives may not be able to fulfill .

Properties

CAS No.

34204-47-2

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

(E)-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one

InChI

InChI=1S/C11H14O2/c1-11(2,3)10(12)7-6-9-5-4-8-13-9/h4-8H,1-3H3/b7-6+

InChI Key

YPEFKYSIXHJJHH-VOTSOKGWSA-N

Isomeric SMILES

CC(C)(C)C(=O)/C=C/C1=CC=CO1

Canonical SMILES

CC(C)(C)C(=O)C=CC1=CC=CO1

Origin of Product

United States

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